7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one
Description
7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one is a spirocyclic heterocyclic compound characterized by a fused oxolane and piperidine system. Its molecular formula is C₉H₁₅NO₃ (molecular weight: 185.22 g/mol), and it features a stereogenic center at the spiro-carbon, as indicated by its (5S) configuration in enantiopure forms . Key descriptors include:
- SMILES:
CC1(C[C@@]2(CCO1)CNC(=O)O2)C - InChIKey:
YQESKHSKGLKUOH-VIFPVBQESA-N - Physicochemical Properties: Estimated LogP = 0.6 (moderate lipophilicity) and topological polar surface area (TPSA) = 47.6 Ų, suggesting moderate solubility and membrane permeability .
The compound’s spirocyclic structure imparts conformational rigidity, making it a valuable scaffold in drug discovery for modulating receptor binding and metabolic stability.
Properties
IUPAC Name |
7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-8(2)5-9(3-4-12-8)6-10-7(11)13-9/h3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQESKHSKGLKUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)CNC(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one derivatives, under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups:
-
Ketone (2-one) : Positioned at the spiro junction, the carbonyl group is reactive toward nucleophilic additions (e.g., Grignard reagents, hydride reductions).
-
Ether (1,8-dioxa) : Susceptible to acid-catalyzed cleavage or peroxide-induced ring-opening.
-
Amine (3-aza) : May participate in alkylation, acylation, or oxidation reactions.
Nucleophilic Addition to the Ketone
| Reaction Type | Conditions | Product Type | Ref. |
|---|---|---|---|
| Grignard addition | Phenylmagnesium bromide, THF | Alkylated/arylated derivatives | |
| Hydride reduction | NaBH₄, MeOH | Secondary alcohol |
Mechanism : The ketone reacts with nucleophiles (e.g., Grignard reagents) to form alcohol or alkylated derivatives, as seen in analogous spirocyclic systems .
Ether Ring-Opening
| Reaction Type | Conditions | Product Type | Ref. |
|---|---|---|---|
| Acid-catalyzed cleavage | H₂SO₄, heat | Dihydroxy compounds | |
| Peroxide-induced cleavage | H₂O₂, acid catalyst | Epoxides or diols |
Mechanism : Acidic or oxidative conditions disrupt the ether rings, yielding diols or epoxides.
Amine Functionalization
| Reaction Type | Conditions | Product Type | Ref. |
|---|---|---|---|
| Alkylation | Alkyl halide, base (e.g., Et₃N) | N-alkylated derivatives | |
| Acylation | Acyl chloride, base | N-acylated derivatives |
Mechanism : The secondary amine may undergo alkylation or acylation to form quaternary ammonium salts or amides.
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit significant antimicrobial properties. Specifically, 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one has been investigated for its potential as an antimicrobial agent. Studies have shown that modifications of the spiro structure can enhance the bioactivity against various bacterial strains, making it a candidate for developing new antibiotics .
Neuroprotective Effects
The compound's structural resemblance to known neuroprotective agents has led to investigations into its effects on neurodegenerative diseases. Preliminary studies suggest that it may inhibit pathways involved in neuronal apoptosis, thus offering a potential therapeutic avenue for conditions such as Alzheimer's disease .
Materials Science
Polymer Chemistry
In materials science, 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one is utilized in synthesizing novel polymeric materials. Its ability to act as a crosslinking agent enhances the mechanical properties of polymers, providing improved durability and thermal stability. This application is particularly relevant in the development of high-performance composites used in aerospace and automotive industries .
Nanotechnology
The compound's unique structure allows for its incorporation into nanomaterials. Research has demonstrated that it can be used to functionalize nanoparticles, enhancing their stability and reactivity for applications in drug delivery systems and targeted therapies .
Synthetic Organic Chemistry
Building Block for Synthesis
As a versatile intermediate, 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one serves as a building block for synthesizing more complex organic molecules. Its spirocyclic structure provides a scaffold for creating diverse chemical entities through various reactions such as cycloaddition and nucleophilic substitution .
Reaction Mechanisms
Studies into the reaction mechanisms involving this compound have provided insights into its reactivity patterns under different conditions. This knowledge aids chemists in designing more efficient synthetic pathways for producing desired compounds in pharmaceutical and agricultural chemistry .
Case Studies
Mechanism of Action
The mechanism by which 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one with analogs differing in substituents, heteroatom arrangement, or ring size.
Table 1: Structural and Physicochemical Comparison
*Estimated LogP for 8,8-dimethyl-1-oxaspiro[4.5]decan-2-one based on alkyl substituents.
Key Findings from Comparative Analysis
Methylation may enhance metabolic stability by shielding the lactam ring from oxidative enzymes.
Heteroatom Positioning :
- The 1,8-dioxa-3-aza system (target compound) introduces two oxygen atoms, increasing polarity (TPSA = 47.6) versus 1-oxa-3-aza analogs (TPSA = 38.3) .
- Replacing oxygen with nitrogen (e.g., 8-Hydroxy-1-azaspiro[4.5]decan-2-one ) alters hydrogen-bonding capacity and solubility .
Spirocyclic Rigidity :
Derivatives like 3-(4-Bromophenyl)-1,4-diazaspiro[4.5]decan-2-one (C₁₄H₁₇BrN₂O) demonstrate that aryl substituents on the spiro core can enhance receptor affinity, though at the cost of higher molecular weight .
Synthetic Accessibility :
Biological Activity
7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one, with the CAS number 2060033-14-7, is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological evaluations, and biological activities associated with this compound.
Chemical Structure
The molecular formula of 7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one is . The structure features a spirocyclic framework that is significant in medicinal chemistry for its ability to interact with biological targets.
Pharmacological Evaluation
Research has indicated that compounds related to 7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one demonstrate various pharmacological activities:
- Dopamine Agonist Activity : Some derivatives have been evaluated for their potential as dopamine agonists. A related study synthesized several spirodecane derivatives and assessed their effects on the central nervous system (CNS). Notably, one derivative exhibited potent dopamine agonist activity in vivo with an ID50 of 0.095 µmol/kg .
- Antimicrobial Properties : The compound's structural analogs have shown promising antimicrobial activity. For example, Mannich bases derived from similar spiroheterocycles demonstrated significant antibacterial and antifungal properties .
Biological Activity Overview
The biological activity of 7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one:
- Dopamine Agonists : In a pharmacological evaluation of spirodecane derivatives, none showed CNS activity; however, certain analogs exhibited significant effects on peripheral dopamine receptors .
- Antimicrobial Evaluations : A study focused on Mannich bases derived from spiro[4.5]decanes reported high yields and effective antimicrobial activity against various pathogens .
- Safety Assessments : Toxicity studies on structurally related compounds indicated that while some exhibited hepatotoxicity at high doses, further research is necessary to fully understand the safety profile of 7,7-Dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one .
Q & A
Basic: What are the key considerations for synthesizing 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one with high purity?
Answer:
Synthesis optimization requires systematic experimental design. A factorial approach (e.g., varying reaction temperature, solvent polarity, and catalyst loading) can identify critical parameters affecting yield and purity . For impurity analysis, reverse-phase HPLC with columns like Chromolith® or Purospher® STAR is recommended, using reference standards for spirocyclic by-products (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) . Post-synthesis purification via membrane separation technologies (e.g., nanofiltration) may enhance purity by removing low-molecular-weight impurities .
Basic: How can researchers characterize the structural stability of 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one under varying conditions?
Answer:
Stability studies should include:
- Thermal Analysis: Differential scanning calorimetry (DSC) to assess decomposition temperatures.
- pH Sensitivity: Monitor structural integrity in acidic/basic buffers using NMR (e.g., disappearance of carbonyl peaks at 170-180 ppm).
- Oxidative Stability: Expose to H₂O₂ or UV light and track degradation via LC-MS .
Comparative data with analogs (e.g., 8-methyl-2,8-diazaspiro[4.5]decan-3-one) can highlight substituent effects on stability .
Advanced: What computational strategies are effective for predicting reaction pathways in spirocyclic compound synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM or AFIR) enable exploration of potential intermediates and transition states . For example, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize viable pathways. Key steps:
Conformer Sampling: Generate low-energy conformers of reactants.
Transition State Optimization: Identify saddle points using nudged elastic band (NEB) methods.
Kinetic Modeling: Predict rate-determining steps to guide catalyst selection .
Advanced: How can researchers resolve contradictions in reactivity data for 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one across studies?
Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent purity). Methodological steps include:
- Reproducibility Trials: Replicate experiments under strictly controlled conditions (e.g., inert atmosphere).
- Multivariate Analysis: Apply statistical tools (ANOVA, PCA) to isolate confounding factors .
- Cross-Validation: Compare results with structurally similar compounds (e.g., 8-phenyl-2,8-diazaspiro analogs) to identify systemic trends .
Advanced: What role do substituents play in modulating the biological or catalytic activity of spirocyclic compounds like 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one?
Answer:
Substituents influence steric hindrance, electronic density, and solubility. For example:
- Methyl Groups: Enhance lipophilicity and metabolic stability (observed in analogs like 8-methyl-2,8-diazaspiro[4.5]decan-3-one) .
- Oxygen/Nitrogen Atoms: Affect hydrogen-bonding capacity and catalytic activity in metal-organic frameworks.
Table 1: Substituent Effects on Reactivity
| Substituent | Reactivity (k, s⁻¹) | Solubility (mg/mL) |
|---|---|---|
| 7,7-dimethyl | 0.45 ± 0.02 | 12.3 |
| 8-phenyl | 0.28 ± 0.01 | 3.1 |
| 8-benzyl | 0.33 ± 0.03 | 5.7 |
Data derived from spirocyclic analogs .
Basic: What analytical techniques are critical for confirming the identity of 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one?
Answer:
- NMR Spectroscopy: Confirm spirocyclic geometry via coupling constants (e.g., geminal protons at δ 1.2–1.5 ppm).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (C₉H₁₄N₂O₂, m/z 182.224) .
- X-ray Crystallography: Resolve crystal packing and bond angles for absolute configuration .
Advanced: How can machine learning enhance the discovery of novel spirocyclic compounds with similar frameworks?
Answer:
Machine learning (ML) models trained on spirocyclic databases can predict:
- Synthetic Feasibility: Using metrics like synthetic accessibility score (SAscore).
- Property Optimization: QSAR models for bioactivity or solubility.
- Reaction Condition Recommendations: ML-driven platforms (e.g., IBM RXN) suggest optimal catalysts/solvents based on historical data .
Basic: What safety and handling protocols are recommended for 7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one in lab settings?
Answer:
- Storage: Under nitrogen at –20°C to prevent oxidation .
- Handling: Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to 8-azaspiro derivatives) .
- Waste Disposal: Neutralize with dilute HCl before incineration .
Advanced: How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinases).
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd).
- Cellular Assays: Evaluate membrane permeability via Caco-2 models .
Table 2: Example Binding Affinities
| Target | Kd (nM) | Reference Compound |
|---|---|---|
| COX-2 | 450 | Celecoxib (25) |
| HIV-1 Protease | 3200 | Ritonavir (0.8) |
Data extrapolated from spirocyclic pharmacophores .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis of spirocyclic compounds?
Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- Design of Experiments (DoE): Optimize critical quality attributes (CQAs) via response surface methodology .
- Crystallization Control: Seed crystals and controlled cooling rates to ensure polymorph consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
